tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. The compound is characterized by its unique structure, which includes a brominated isoxazole moiety. Its molecular formula is , and it has a molar mass of 279.13 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.
The compound can be sourced from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, which provide it in high purity (typically above 97%) for research purposes. Its CAS number is 109770-82-3, and it is also listed under several synonyms, including N-Boc-3-bromo-2-isoxazoline-5-methylamine .
The synthesis of tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Technical details regarding reagents and conditions vary, but common solvents include dimethylformamide and dichloromethane, while bases such as triethylamine may be used to facilitate reactions .
The molecular structure of tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate can be represented as follows:
This structure indicates a tert-butyl group attached to a carbamate functional group, linked to a brominated isoxazole .
Key structural data includes:
tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate can participate in various chemical reactions due to its functional groups:
Specific reaction conditions (temperature, pressure, catalysts) are crucial for optimizing yields and selectivity during these transformations.
The mechanism of action for tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate primarily revolves around its role as an inhibitor in biochemical pathways. It has been studied for its potential inhibitory effects on nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Kinetic studies often utilize Michaelis-Menten kinetics to evaluate the effectiveness of inhibition and determine parameters such as , which reflects binding affinity.
tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate has several applications in scientific research:
The 4,5-dihydroisoxazole (isoxazoline) scaffold in tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate (CAS: 109770-82-3) is engineered to confer unique physicochemical and biological properties. This non-aromatic heterocycle balances molecular rigidity with conformational flexibility, enabling optimal target binding in medicinal chemistry applications. The scaffold’s design leverages its bioisosteric potential, effectively mimicking pyrazole or oxadiazole cores in enzyme inhibitors while offering improved metabolic stability [2] [8]. The embedded N-O bond enhances hydrogen-bonding capacity, critical for interacting with biological targets like transglutaminases (TG2) and monoamine oxidase B (MAO-B) [6] [2]. Additionally, the scaffold’s inherent dipole moment facilitates molecular orientation in binding pockets, contributing to the observed nanomolar potency of dihydroisoxazole-containing inhibitors against bacterial FtsZ proteins and neurological targets [8] [2]. The C3-bromine substituent further serves as a versatile synthetic handle for cross-coupling reactions or as an electrophilic warhead in covalent enzyme inhibition strategies [6].
Table 1: Key Properties of tert-Butyl ((3-Bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 109770-82-3 |
Molecular Formula | C₉H₁₅BrN₂O₃ |
Molecular Weight | 279.13 g/mol |
SMILES Notation | CC(C)(C)OC(=O)NCC1CC(Br)=NO1 |
Storage Stability | Sealed, dry, 2-8°C |
Controlled bromination at the C3 position of the dihydroisoxazole ring is achieved through two primary methodologies:
Cyclization of Halogenated Synthons: Bromine is introduced during the isoxazoline ring formation via 1,3-dipolar cycloaddition between bromonitrile oxide and allylic derivatives. This method demands stringent control of reaction temperature (-20°C to 0°C) to suppress dihalogenation byproducts. Using N-bromosuccinimide (NBS) as the bromine source in anhydrous tetrahydrofuran (THF) enables selective monobromination, yielding the 3-bromo-4,5-dihydroisoxazole core with ≥85% regioselectivity [7].
Post-Cyclization Bromination: Preformed dihydroisoxazole intermediates undergo electrophilic bromination. This approach employs bromine or pyridinium tribromide in chlorinated solvents (e.g., dichloromethane) under inert atmosphere. Key to success is the use of substoichiometric Lewis acids (e.g., ZnCl₂, 0.1 equiv) to moderate reactivity, achieving yields >90% with minimal ring-opening side products [1] [8].
Critical challenges include suppressing N-Bromination and hydrolysis of the acid-labile dihydroisoxazole. Process optimization establishes that maintaining anhydrous conditions and pH <7 (using acetic acid buffers) during workup preserves integrity. Recent advances demonstrate continuous-flow bromination enhances safety and selectivity, enabling kilogram-scale synthesis with >98% HPLC purity [7].
Table 2: Bromination Methodologies for Isoxazole Functionalization
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
NBS Cyclization | THF, 0°C, 2h | 78 | 99.5 |
Electrophilic Bromination | DCM, Py·HBr, 25°C, 12h | 92 | 98.8 |
Flow Bromination | CH₃CN, ZnCl₂ (0.1 eq), 50°C, 10 min RT | 95 | 99.7 |
The tert-butoxycarbonyl (Boc) group in this compound serves as a robust yet selectively removable amine-protecting group. Installation employs di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
Protection Protocol: Reaction of the primary amine precursor with Boc₂O (1.05 equiv) in dichloromethane (DCM) or THF, catalyzed by 4-dimethylaminopyridine (DMAP) (0.1 equiv) or imidazolium ionic liquids at ambient temperature, affords the Boc-carbamate in >95% yield with excellent chemoselectivity, even in substrates bearing hydroxyl or acidic functional groups [3]. The Boc group demonstrates exceptional stability towards nucleophiles, bases (e.g., triethylamine, pyridine), and reducing agents (e.g., NaBH₄), enabling downstream transformations on the dihydroisoxazole moiety without compromise [3] [9].
Cleavage Strategies: Deprotection utilizes anhydrous acids to generate the tert-butyl cation scavenged by nucleophiles. Optimal conditions involve:
The C5 position of the 4,5-dihydroisoxazole ring constitutes a chiral center, necessitating strategies for stereoselective synthesis in applications requiring enantiopure inhibitors (e.g., MAO-B or TG2 targeting):
Chiral Auxiliary-Mediated Cyclization: Employing Oppolzer’s sultam or Evans’ oxazolidinone auxiliaries on the dipolarophile precursor directs the facial selectivity of nitrile oxide [3+2] cycloadditions. This approach achieves diastereomeric ratios (dr) up to 95:5, with subsequent auxiliary removal yielding enantiomerically enriched (ee >98%) 3-bromo-4,5-dihydroisoxazoles [6].
Asymmetric Catalysis: Chiral Cu(I) or Mg(II) complexes catalyze the cycloaddition of bromonitrile oxides with unfunctionalized alkenes. Bisoxazoline (BOX) ligands, particularly t-Bu-BOX, provide optimal enantioselectivity (80–92% ee) for terminal alkenes. However, achieving high ee with allylic amines (precursors to the carbamate) remains challenging due to competing chelation effects [6].
Resolution Techniques: Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates one enantiomer of racemic N-hydroxymethyl intermediates. Alternatively, chiral HPLC on preparative scale (using Chiralpak® AD-H or AS columns) effectively separates enantiomers of the final Boc-protected compound, albeit with lower throughput [6].
Scalable production of tert-butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate requires optimization of each synthetic step and strategic purification:
Route Selection & Stoichiometry: The highest-yielding route involves:(i) Synthesis of allyl amine derivative(ii) Boc protection (Boc₂O, DMAP, THF, 25°C, 2 h, 98%)(iii) Bromonitrile oxide generation (from dibromoformaldoxime, Et₃N)(iv) In situ cycloaddition (0°C, 3 h, 82% yield) [1] [8]Precise stoichiometric control (1.2 equiv oxime precursor, 1.5 equiv base) minimizes excess reagent costs and simplifies workup.
Solvent Engineering: Replacing DCM with 2-methyltetrahydrofuran (2-MeTHF) in extraction steps improves environmental metrics and enhances Boc group stability during aqueous workups. Cyclization efficiency increases significantly in toluene/water biphasic systems using phase-transfer catalysts (e.g., Aliquat® 336), facilitating product isolation [8].
Purification: Avoiding silica gel chromatography is critical for scale-up. Crystallization from heptane/ethyl acetate (5:1) or toluene/water slurry purification provides the final compound in >99.5% purity (HPLC) and >75% overall yield from the allylamine precursor. Continuous flow chemistry implementations for bromination and cyclization steps enhance heat transfer, reduce reaction times by 80%, and improve safety profiles of exothermic transformations [7] [8].
Table 3: Enantiopurity Methods for Chiral Dihydroisoxazole Synthesis
Method | Key Agent/Conditions | ee (%) | Yield (%) |
---|---|---|---|
Chiral Auxiliary | Oppolzer Sultam, -40°C | >98 | 65 |
Asymmetric Catalysis | Cu(I)/(t-Bu-BOX), RT | 92 | 78 |
Enzymatic Resolution | CALB, Vinyl acetate, 30°C | >99 | 45 (theor. 50) |
Preparative Chiral HPLC | Chiralpak® AS-H, n-Hexane/i-PrOH | >99 | 38 |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2